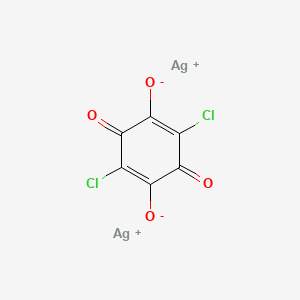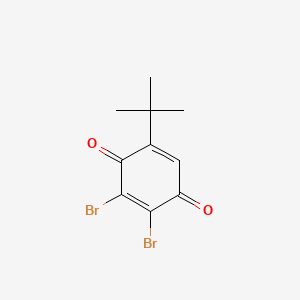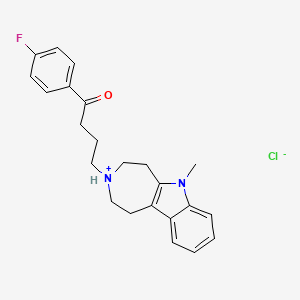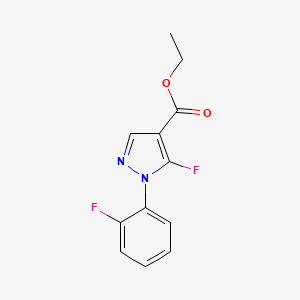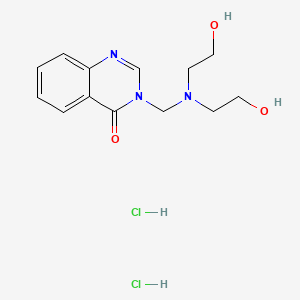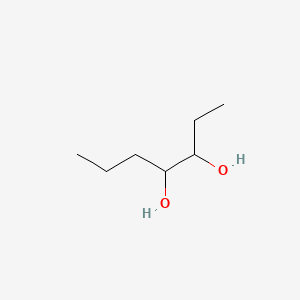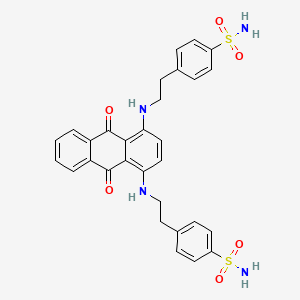
2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid is a complex organic compound with a unique structure that includes an amino group, a chloromethyl group, a ketone, and a phenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of amino alcohols with nitriles, carboxylic acids, and aldehydes . The reaction conditions typically require a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid involves its interaction with various molecular targets. The amino and chloromethyl groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can participate in redox reactions, altering the redox state of cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-(hydroxymethyl)-3-oxo-3-phenylmethoxypropanoic acid
- 2-Amino-2-(bromomethyl)-3-oxo-3-phenylmethoxypropanoic acid
- 2-Amino-2-(iodomethyl)-3-oxo-3-phenylmethoxypropanoic acid
Uniqueness
2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its hydroxymethyl, bromomethyl, and iodomethyl analogs. This makes it particularly useful in substitution reactions and as a precursor for further functionalization .
Eigenschaften
Molekularformel |
C11H12ClNO4 |
|---|---|
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
2-amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C11H12ClNO4/c12-7-11(13,9(14)15)10(16)17-6-8-4-2-1-3-5-8/h1-5H,6-7,13H2,(H,14,15) |
InChI-Schlüssel |
VSLDLJZIYPZOPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CCl)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
